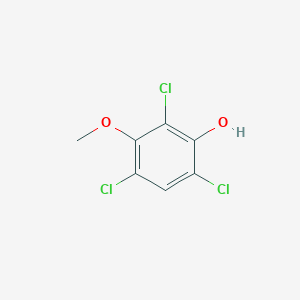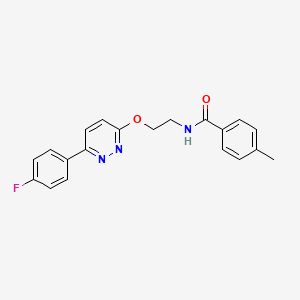
N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound you mentioned is a derivative of piperidine, with additional functional groups attached.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Antioxidant Properties and Treatment Potential for Age-Related Diseases
N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide analogues have shown promising antioxidant properties by incorporating free radical scavenger and chelating groups. These compounds demonstrate significant binding affinity for ions like Cu(1+), Cu(2+), Fe(2+), Fe(3+), and Zn(2+), but not for Ca(2+) or Mg(2+). In vitro studies across various human cell lines, including lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cells, have indicated that these analogues, especially those with free radical scavenger groups, protect against cell viability decrease and glutathione level reductions induced by hydrogen peroxide. Moreover, compounds with chelating groups have shown protection against hydroxyl radicals generated by the Fenton reaction. These findings suggest their potential as preventive treatments for cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin, J. Randazzo, Peng Zhang, P. Kador, 2010).
Antibacterial, Antifungal, and Anthelmintic Activity
A series of this compound derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. These compounds have shown significant biological activities, with molecular docking studies revealing that active compounds exhibit similar binding poses as standards. This correlation between binding energy and observed in vitro data for active compounds highlights their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents, especially in the detection of latent fingerprints on various surfaces (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Supramolecular Structures and Binding Studies
The structural analysis of this compound and its isomers has provided insights into their hydrogen-bonding arrangements. These studies have highlighted the significance of the 4-aminopyridine-3-sulfonamide moiety, which is conserved across molecules by intramolecular N-H...O hydrogen bonds and C-H...O interactions. The supramolecular structures formed by these compounds, through intermolecular N-H...N and N-H...O hydrogen bonds, underscore their potential in forming stable molecular arrangements with applications in drug design and molecular engineering (Nada Kosutić Hulita et al., 2005).
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCZKCIAQHPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)

